molecular formula C13H14FNO3 B12840926 N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide CAS No. 77694-31-6

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide

Cat. No.: B12840926
CAS No.: 77694-31-6
M. Wt: 251.25 g/mol
InChI Key: QRDJEPRUENASKA-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a 4-fluorobenzamide moiety attached to a 5,5-dimethyl-2-oxooxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:

  • Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate

    • The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.
    • The reaction is carried out at a temperature of around 60-80°C for several hours.
  • Coupling with 4-fluorobenzoic acid

    • The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
    • The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
  • Reduction

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
  • Substitution

    • Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide has several scientific research applications:

  • Medicinal Chemistry

    • It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
  • Materials Science

    • The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
  • Biological Studies

    • It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
  • Industrial Applications

    • The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
  • N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamimidic acid
  • Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Uniqueness

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide stands out due to its unique combination of a 4-fluorobenzamide moiety and a 5,5-dimethyl-2-oxooxolan-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77694-31-6

Molecular Formula

C13H14FNO3

Molecular Weight

251.25 g/mol

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

QRDJEPRUENASKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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